4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-aminopiperidin-1-yl)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-10-2-1-7-14(8-10)11-5-3-9(4-6-11)12(15)16;;/h3-6,10H,1-2,7-8,13H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSATGWIGCYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride typically involves the reaction of 4-(3-aminopiperidin-1-yl)benzoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by modulating specific biological pathways. Its ability to interact with cellular receptors positions it as a candidate for further drug development aimed at targeting cancer cells.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter receptors could play a role in protecting neuronal cells from damage.
Enzyme Modulation
The compound has shown promise in modulating the activity of various enzymes, including protein kinases. These enzymes are critical in signaling pathways associated with cell growth and survival, making the compound a valuable subject for studies aimed at developing new therapeutic agents for metabolic disorders and inflammatory diseases .
Binding Studies
Investigations into the binding affinity of this compound to different biological targets are ongoing. Initial findings suggest that it may bind effectively to certain receptors and enzymes, influencing their activity and potentially leading to therapeutic effects .
Synthesis and Functionalization
The synthesis of this compound typically involves the reaction of 4-(3-aminopiperidin-1-yl)benzoic acid with hydrochloric acid to form the dihydrochloride salt. The piperidine ring allows for further functionalization through hydrogenation or substitution reactions, expanding its potential applications in drug design.
Materials Science Applications
In addition to its medicinal properties, this compound is being explored for applications in materials science. Its solubility characteristics make it suitable for use in various formulations, including drug delivery systems where controlled release is essential.
Case Studies
- Anticancer Research : In vitro studies have demonstrated that this compound can inhibit proliferation in specific cancer cell lines, suggesting a mechanism involving receptor modulation.
- Neuroprotection : Animal models have shown that administration of this compound can reduce neuronal loss in models of neurodegeneration, indicating its potential as a therapeutic agent for diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride (CAS 106261-49-8)
- Structure: Substitutes the 3-aminopiperidine group with a 4-methylpiperazine ring connected via a methylene bridge.
- Properties : Molecular weight 316.23 g/mol (hemihydrate), 95% purity .
- Applications : Used in research as a building block for kinase inhibitors or GPCR modulators.
- Safety : Classified as causing skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) .
Key Difference: The methylpiperazine group introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the aminopiperidine analog. This may affect binding affinity in biological targets .
3,5-Diaminobenzoic Acid Dihydrochloride
Ester vs. Acid Functional Groups
Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride (CAS 1286265-65-3)
- Structure : Replaces the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
- Properties : Molecular formula C₁₄H₂₀N₂O₂·2HCl; molecular weight 321.24 g/mol. Reduced water solubility compared to the acid form due to esterification .
- Applications : Likely used as an intermediate in prodrug synthesis, where ester hydrolysis releases the active carboxylic acid .
Substituent Variations on the Piperidine Ring
3-Amino-4-(4′-Bromo-2′-methoxybenzyloxyimino)piperidine Dihydrochloride
- Structure: Incorporates a bromo-methoxybenzyloxyimino group on the piperidine ring.
- Properties : Off-white hygroscopic solid; characterized by ¹H-NMR (δ 6.87 ppm for aromatic protons) .
- Applications: Potential use in radiopharmaceuticals due to bromine's isotopic properties.
AY9944 (trans-1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane Dihydrochloride)
Research and Application Insights
- 4-(3-Aminopiperidin-1-yl)benzoic Acid Dihydrochloride: Likely explored for CNS-targeting due to the piperidine moiety's affinity for σ receptors or monoamine transporters.
- Piperazine Analogs : Broader applications in oncology (e.g., kinase inhibition) due to piperazine's flexibility in forming hydrogen bonds .
- Safety Profiles : Dihydrochloride salts generally require handling precautions (e.g., gloves, ventilation) to mitigate irritation risks .
Biological Activity
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is believed to arise from its interaction with various molecular targets:
- Receptor Modulation : The compound may bind to specific receptors, altering their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways.
- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various Gram-positive bacteria, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Bacillus subtilis | 2 μg/mL |
| Enterococcus faecalis | 4 μg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus , which is a common pathogen associated with skin infections.
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted to assess the safety profile of the compound. The results demonstrated low cytotoxicity with less than 10% hemolysis at concentrations up to 64 μg/mL, suggesting that it may be suitable for further development as a therapeutic agent.
Case Studies and Research Findings
A study published in 2023 evaluated the antibacterial efficacy of various derivatives of benzoic acid, including this compound. The findings indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Additionally, a toxicological assessment was performed to evaluate the safety of the compound in animal models. The study found no significant adverse effects at therapeutic doses, reinforcing its potential for medicinal applications .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted piperidine derivatives and benzoic acid precursors. For example, similar compounds are synthesized via nucleophilic substitution or amidation reactions under reflux conditions with reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., EDC/HOBt). Post-synthesis, dihydrochloride salt formation is achieved using hydrochloric acid . Purification often employs recrystallization or column chromatography, with purity confirmed via HPLC or NMR.
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key characterization includes:
- Melting Point : Phase transition data (e.g., 68°C for analogous compounds) can be determined via differential scanning calorimetry (DSC) .
- Molar Mass : Confirm via mass spectrometry (expected ~321.24 g/mol for related dihydrochloride salts) .
- Structural Analysis : Use FT-IR for functional group identification (e.g., amine and carboxylate peaks) and NMR (¹H/¹³C) to verify piperidine and benzoic acid moieties .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion/inhalation .
- Ventilation : Use fume hoods to mitigate respiratory irritation risks (H335 hazard) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or stability data?
- Methodological Answer : Variations may arise from impurities or hydration states. To resolve:
- Purity Assessment : Use HPLC (>98% purity threshold) and thermogravimetric analysis (TGA) to detect residual solvents or degradation .
- Controlled Conditions : Replicate measurements under standardized humidity/temperature to isolate environmental effects .
- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify trends .
Q. What experimental strategies are recommended for evaluating reactivity under acidic/basic conditions?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH solutions) with HPLC monitoring. For example, piperidine derivatives may undergo ring-opening under strong acids .
- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates and identify intermediates .
- Contradiction Mitigation : Compare results with computational models (e.g., DFT calculations) to predict reactive sites .
Q. How can this compound be utilized in teratogenic or pharmacological models?
- Methodological Answer :
- Biological Activity Screening : Test inhibition of enzymes like DHCR7 (cholesterol biosynthesis) using in vitro assays, referencing structurally similar inhibitors (e.g., AY9944) .
- Dose-Response Studies : Administer in rodent models (e.g., pregnant rats) to assess teratogenic effects, with LC-MS/MS quantification in plasma/tissues .
- Contradiction Analysis : Address variability in IC₅₀ values by standardizing cell lines and assay conditions (e.g., pH, serum content) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Optimization : Replace hazardous reagents (e.g., SOCl₂) with greener alternatives (e.g., polymer-supported catalysts) to improve safety and yield .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-situ FT-IR for real-time reaction monitoring .
- Salt Form Stability : Compare dihydrochloride vs. freebase stability under accelerated storage conditions (40°C/75% RH) to select optimal formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
